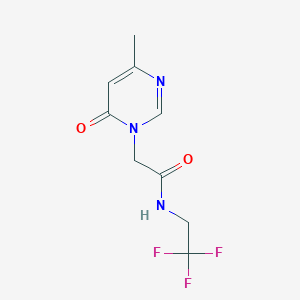![molecular formula C8H13NO2 B2927079 (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1860033-47-1](/img/structure/B2927079.png)
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Methyl-5-azaspiro[24]heptane-6-carboxylic acid is a spirocyclic compound with a unique structure that includes a nitrogen atom within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the treatment of a 4-exocyclic methylene-substituted proline compound with a metal carbenoid generated through the Simmons-Smith reaction or its variations (e.g., diethylzinc and diiodomethane) . Another method involves enzymatic chemical preparation, where lipase is added to a buffer solution, and the precursor compound is dissolved in a solvent. The solutions are mixed, and the pH is adjusted to 6.9-7.1 for the reaction to occur .
Industrial Production Methods: Industrial production methods focus on increasing product yield and decreasing process steps for intermediate and large-scale production. These methods often involve chiral resolution, although the yield of the resolution step can be relatively low .
Análisis De Reacciones Químicas
Types of Reactions: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an intermediate in the synthesis of compounds that inhibit viral replication by targeting viral proteins. The exact pathways and molecular targets depend on the specific application and the final product synthesized from this compound.
Comparación Con Compuestos Similares
5-Azaspiro[2.4]heptane-6-carboxylic acid: A non-methylated analog with similar structural features.
Spirocyclopropyl proline: Another spirocyclic compound used in similar synthetic applications.
Uniqueness: (S)-5-Methyl-5-azaspiro[2.4]heptane-6-carboxylic acid is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the final products synthesized from it. This methyl group can also affect the compound’s interaction with biological targets, making it a valuable intermediate in the development of specific therapeutic agents.
Propiedades
IUPAC Name |
(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-8(2-3-8)4-6(9)7(10)11/h6H,2-5H2,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVSDIZYROBLG-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CC2)CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2(CC2)C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide](/img/structure/B2926996.png)
![8-{4-[(2-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2926997.png)



![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2927002.png)





![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

